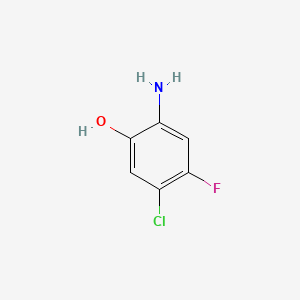

2-Amino-5-chloro-4-fluorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPTNASDXYIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Chloro 4 Fluorophenol and Its Precursors

Established Synthetic Pathways

Several well-documented methods exist for the laboratory and industrial-scale production of 2-amino-5-chloro-4-fluorophenol.

Multi-step Synthesis Approaches

One common approach begins with 4-fluorophenol (B42351). This process typically involves a sequence of nitration and reduction reactions. chemicalbook.comgoogleapis.com The nitration of a substituted phenol (B47542), followed by the reduction of the resulting nitro group to an amine, is a fundamental strategy in the synthesis of aminophenols. prepchem.com For instance, the synthesis of a related compound, 5-amino-4-chloro-2-fluorophenol, involves the nitration of 4-chloro-2-fluorophenol (B1580588) to create a nitro intermediate, which is then reduced to the desired aminophenol.

Hydrolysis-Based Routes from Aniline (B41778) Derivatives

An alternative pathway involves the hydrolysis of aniline derivatives, such as (5-amino-2-chloro-4-fluorophenyl)ethyl carbonate. google.com This method has been shown to produce 5-amino-2-chloro-4-fluorophenol (B1329930) in high yields. google.com The hydrolysis is typically carried out using a base like sodium hydroxide (B78521). google.com This approach is considered advantageous as it can be simpler and offer better selectivity compared to routes starting from nitrophenols, which can be sparingly soluble and lead to lower reduction yields. google.com

A patent describes the synthesis of 5-amino-2-chloro-4-fluorophenol from (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate with a reported yield of 95.9%. google.com The process involves reacting the starting material with a 23% aqueous sodium hydroxide solution. google.com In another example with slight variations in reactants and conditions, a yield of 96.1% was achieved. google.com

| Starting Material | Reagents | Temperature | Duration | Yield |

| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, water, hydrosulfite | 23% aqueous sodium hydroxide | 35-40 °C | 4 hours (aging) | 95.9% |

| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, water | 23% sodium hydroxide | 40-45 °C | 3 hours (aging) | 96.1% |

Table 1: Examples of Hydrolysis-Based Synthesis of 5-Amino-2-chloro-4-fluorophenol google.com

Reduction of Nitrophenol Precursors

The reduction of nitrophenol precursors is a widely used method. For example, 2-chloro-4-fluoro-5-nitrophenol (B1583476) can be reduced to form the corresponding aminophenol. prepchem.comgoogle.com Similarly, the reduction of 4-chloro-2-nitrophenol (B165678) is another viable route. The reduction of the nitro group can be accomplished using various reducing agents, including hydrogen gas with a catalyst like palladium on carbon, or chemical reductants such as tin(II) chloride. The synthesis of 2-chloro-4-aminophenol, a related compound, has been achieved by the chlorination of p-nitrophenol followed by reduction using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as catalysts. google.com

Development of Optimized Synthesis Routes

Efforts to improve the synthesis of this compound focus on enhancing reaction parameters and developing more efficient catalytic systems.

Strategies for Enhanced Regioselectivity and Scalability

Achieving high regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. The strategic introduction of functional groups can direct subsequent reactions to the desired position on the aromatic ring. For instance, in the synthesis of related aminophenols, catalyst selection, such as the use of transition metal catalysts, has been shown to improve regioselectivity during halogenation steps. The development of scalable processes is also a key consideration, with a focus on moving from laboratory-scale procedures to efficient industrial production. This often involves optimizing reaction conditions to maximize yield and minimize byproducts.

Investigation of Catalyst Systems for Amination and Reduction Reactions

The choice of catalyst is crucial for both amination and reduction steps. For reductive amination, which involves the conversion of carbonyl compounds to amines, various catalysts have been explored. organic-chemistry.orgrsc.org Both homogeneous and heterogeneous catalysts are being developed to improve the efficiency and selectivity of these reactions. rsc.org For the reduction of nitro groups, catalysts such as platinum dioxide have been used. prepchem.com Recent research has also explored the use of rhodium-based catalysts for the amination of phenols. acs.org The study of palladium-based catalysts has provided insights into how the support and metal nanoparticle size affect the reductive amination of phenols, indicating that low-coordination sites on the catalyst favor the reaction. rsc.org

| Precursor | Catalyst System | Reaction Type |

| 2-chloro-4-fluoro-5-nitrophenol | Platinum dioxide | Catalytic Reduction |

| Phenols | Rhodium-based catalysts | Amination |

| Phenol | Palladium-based catalysts | Reductive Amination |

| p-Nitrophenol | Activated carbon, Ferric trichloride hexahydrate | Reduction |

Table 2: Examples of Catalyst Systems in Related Syntheses prepchem.comgoogle.comacs.orgrsc.org

Exploration of Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound and its precursors is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the core strategies involves the catalytic reduction of a nitro-substituted precursor, such as 2-chloro-4-fluoro-5-nitrophenol, to yield the final aminophenol. The use of catalytic systems, for instance, copper(II) complexes or palladium catalysts, is preferred over stoichiometric reducing agents. mdpi.com Catalytic reduction offers higher efficiency and selectivity, and significantly reduces the generation of waste. The mechanism often involves the catalyst providing a surface for the reaction, facilitating the transfer of hydrogen to the nitro group. mdpi.com

The choice of solvents and reagents is also paramount. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, the synthesis of a precursor like 4-fluorophenol can be achieved using dihydrogen peroxide in dimethyl carbonate (DMC), a greener solvent alternative. chemicalbook.com This method avoids hazardous reagents and produces water as the primary byproduct. chemicalbook.com

Furthermore, energy efficiency is a key consideration. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for related compounds, such as 2-Amino-5-Chloro-4-methoxyphenol, when compared to conventional heating methods. This technique can potentially be applied to the synthesis of this compound, leading to significant energy savings and faster production cycles. Enzymatic processes, such as the use of monooxygenases for hydroxylation or other transformations, represent another frontier in green synthesis, potentially offering high selectivity under mild conditions. nih.gov

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of structural analogues and isomers of this compound is essential for investigating how the arrangement of functional groups on the phenyl ring affects the molecule's chemical and biological properties. ontosight.aiontosight.ai Research into these related compounds provides valuable data for comparative analysis.

A common strategy for synthesizing isomers involves multi-step sequences starting from differently substituted precursors. For example, the synthesis of 5-Amino-2-chloro-4-fluorophenol , an isomer of the title compound, is well-documented. ontosight.aigoogle.comgoogle.com One route starts with the nitration of 2-chloro-4-fluorophenol (B157789) to produce 2-chloro-4-fluoro-5-nitrophenol. This intermediate is then reduced to yield 5-amino-2-chloro-4-fluorophenol. google.com An alternative patented method describes the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate to obtain the final product with high yield. google.com

Another key isomer, 5-Amino-4-chloro-2-fluorophenol , is typically synthesized by the nitration of 4-chloro-2-fluorophenol, followed by the reduction of the resulting 5-nitro-4-chloro-2-fluorophenol intermediate. The reduction step can be carried out using hydrogen gas with a palladium catalyst.

The synthesis of other analogues, where functional groups are varied, also provides important comparative compounds. For instance, 2-Amino-5-fluorophenol and 2-Amino-5-chlorophenol are synthesized to understand the individual contributions of the halogen substituents. gavinpublishers.comrsc.orgnih.gov The synthesis of 2-Amino-5-fluorophenol can be achieved via the acid hydrolysis of N-(4-fluoro phenyl)-1-phenylmethanimine oxide. gavinpublishers.com Similarly, a variety of other halogenated and substituted aminophenols are created as building blocks for pharmaceuticals and agrochemicals. ontosight.airesearchgate.net

The table below summarizes the synthetic routes for several structural isomers and analogues.

| Compound Name | Starting Material(s) | Key Synthesis Steps | Reference(s) |

| 5-Amino-2-chloro-4-fluorophenol | 2-chloro-4-fluorophenol | 1. Nitration to 2-chloro-4-fluoro-5-nitrophenol2. Reduction of the nitro group | google.com |

| 5-Amino-2-chloro-4-fluorophenol | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | Hydrolysis using a base like sodium hydroxide | google.com |

| 5-Amino-4-chloro-2-fluorophenol | 4-chloro-2-fluorophenol | 1. Nitration to 5-nitro-4-chloro-2-fluorophenol2. Catalytic reduction of the nitro group | |

| 2-Amino-5-fluorophenol | N-(4-fluoro phenyl)-1-phenylmethanimine oxide | Acid hydrolysis | gavinpublishers.com |

| 2-Amino-5-chlorophenol | 4-chlorophenylnitrone, trichloroacetyl chloride | Acid hydrolysis | gavinpublishers.com |

| 2-fluoro-6-chlorophenol | 2,6-dichloronitrobenzene | 1. Fluorination2. Reduction3. Diazotization and hydrolysis | google.com |

These synthetic methodologies allow for the systematic exploration of the chemical space around this compound, providing a library of compounds for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science.

Reactivity Profiles and Mechanistic Investigations of 2 Amino 5 Chloro 4 Fluorophenol

Influence of Functional Groups on Aromatic Reactivity

The reactivity of 2-Amino-5-chloro-4-fluorophenol is a composite of the electronic effects of its amino, hydroxyl, chloro, and fluoro substituents. The amino and hydroxyl groups are strong activating groups, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack. Conversely, the halogen substituents are deactivating yet ortho-, para-directing.

Nucleophilic Character of the Amino Moiety

The amino group (-NH₂) in this compound possesses significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. This lone pair can be donated to electrophiles, making the amino group a site of reaction. The nucleophilicity of this group is influenced by the electronic effects of the other substituents on the aromatic ring. Electron-donating groups generally increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups decrease it.

Electronic Effects of Halogen Substituents (Chloro and Fluoro)

Halogens exhibit a dual electronic effect on aromatic rings: they are inductively electron-withdrawing (-I effect) and mesomerically (or by resonance) electron-donating (+M effect). The inductive effect arises from the electronegativity of the halogen, which pulls electron density away from the ring through the sigma bond. The resonance effect involves the donation of a lone pair of electrons from the halogen into the pi system of the ring. For both chlorine and fluorine, the inductive effect outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

This table presents Hammett constants for individual substituents, providing a quantitative measure of their electronic influence on a benzene (B151609) ring. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Acidity and Basicity Considerations (pKa influence)

The acidity of the phenolic hydroxyl group and the basicity of the amino group are critical parameters influencing the reactivity of this compound. The pKa of the phenolic proton is affected by the substituents on the ring. Electron-withdrawing groups stabilize the resulting phenoxide ion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa). Both the chloro and fluoro substituents, being electron-withdrawing, are expected to increase the acidity of the phenolic hydroxyl group compared to phenol (B47542) itself.

Conversely, the basicity of the amino group is influenced by the availability of its lone pair of electrons. Electron-withdrawing groups decrease the electron density on the nitrogen, making the amino group less basic (lower pKb or lower pKa of the conjugate acid). Therefore, the chloro and fluoro substituents will reduce the basicity of the amino group in this compound compared to aniline (B41778).

| Compound | pKa |

| Phenol | 9.95 |

| 4-Fluorophenol (B42351) | 9.95 |

| 4-Chlorophenol (B41353) | 9.38 |

| Aniline (pKa of conjugate acid) | 4.63 |

| 4-Fluoroaniline (pKa of conjugate acid) | 4.65 |

| 4-Chloroaniline (pKa of conjugate acid) | 4.15 |

This table provides the pKa values for related monosubstituted phenols and anilinium ions, illustrating the electronic influence of halogen substituents on acidity and basicity.

Reaction Mechanisms

The functional groups on this compound dictate the types of reactions it can undergo and the mechanisms of those reactions.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and amino groups. These groups are ortho-, para-directing. The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the substitution is determined by the positions of the existing substituents. The hydroxyl and amino groups strongly direct incoming electrophiles to their ortho and para positions. In this compound, the positions ortho and para to the strongly activating hydroxyl and amino groups will be the most likely sites of substitution.

Condensation Reactions

The presence of the nucleophilic amino group and the hydroxyl group in an ortho position to each other allows this compound to participate in condensation reactions to form heterocyclic compounds. A notable example is the synthesis of benzoxazoles. The general mechanism for the condensation of an o-aminophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid derivative, involves the following steps:

Nucleophilic attack: The amino group attacks the carbonyl carbon of the reaction partner to form a tetrahedral intermediate.

Dehydration: The intermediate loses a molecule of water to form an imine or a related species.

Intramolecular cyclization: The phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion.

Aromatization: A final elimination step, often involving the loss of another small molecule, leads to the formation of the stable aromatic benzoxazole (B165842) ring system.

The reactivity in these condensation reactions can be influenced by the nature of the carbonyl compound and the reaction conditions, which often involve acid or base catalysis.

Metal Coordination Chemistry Involving the Amino Nitrogen

The presence of both an amino (-NH2) and a hydroxyl (-OH) group in an ortho position makes this compound and its isomers effective chelating agents, capable of forming stable complexes with various metal ions. ossila.com The amino nitrogen, with its lone pair of electrons, acts as a Lewis base, donating electron density to a metal center (a Lewis acid) to form a coordinate covalent bond. msu.edu This interaction is fundamental to the formation of coordination complexes. pressbooks.pub

The coordination sphere of a metal complex includes the central metal atom and the ligands directly bonded to it. msu.edu In the case of this compound, both the amino nitrogen and the hydroxyl oxygen can act as donor atoms, forming a stable five-membered ring with the metal ion. ossila.compressbooks.pub Such ligands, which bind to a metal center through two donor atoms, are known as bidentate ligands. pressbooks.pub

The electronic properties of the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents, can modulate the electron-donating ability of the amino group and, consequently, the stability and reactivity of the resulting metal complex. evitachem.com The specific geometry of the complex, which can be linear, tetrahedral, or octahedral, is determined by the coordination number of the metal ion. pressbooks.pub

Research has shown that related aminophenol derivatives can form complexes with various transition metals. For instance, a heteroleptic tin(IV) complex involving 2-amino-4-fluorophenol (B1270792) has been synthesized and has demonstrated in vitro cytotoxicity against human cancer cells. ossila.com While specific studies on the metal coordination chemistry of this compound are not extensively detailed in the provided results, the principles of coordination chemistry suggest its capability to form stable complexes with transition metals. The synthesis of such complexes would typically involve the reaction of the aminophenol with a metal salt in a suitable solvent, potentially with the addition of a base to deprotonate the hydroxyl group and facilitate coordination. researchgate.net

Derivatization Reactions and their Mechanistic Pathways

The functional groups of this compound—the amino group, the hydroxyl group, and the aromatic ring—provide multiple sites for derivatization, allowing for the synthesis of a wide range of compounds with potential applications in various fields, including medicinal chemistry and materials science. evitachem.com

Formation of Amides, Esters, and Ethers

Amide Formation: The amino group of this compound can readily undergo acylation reactions with acyl chlorides or carboxylic acid anhydrides to form amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). sphinxsai.com

Ester Formation: The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivative. A common method is the reaction with a haloacetic acid ester in the presence of a base. google.com For instance, reacting 5-amino-2-chloro-4-fluorophenol (B1329930) with a haloacetic acid ester in the presence of a base like potassium carbonate yields the corresponding phenoxyacetic acid ester. google.com This reaction follows a Williamson ether synthesis-like mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid ester. masterorganicchemistry.com

Ether Formation: The synthesis of ethers from this compound can also be achieved through a Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction of this compound with an appropriate electrophile under basic conditions can lead to the formation of an ether linkage at the phenolic oxygen. For example, the synthesis of fluorophenylaryl ethers has been achieved by coupling a phenol with a suitable aryl halide in the presence of a base like potassium hydroxide (B78521) or sodium hydride. semanticscholar.orgmdpi.com

A summary of representative derivatization reactions is presented in the table below.

| Derivative Type | Reagents | Reaction Type |

| Amide | Acyl chloride, Base | Nucleophilic Acyl Substitution |

| Ester | Haloacetic acid ester, Base | Nucleophilic Substitution |

| Ether | Alkyl halide, Base | Williamson Ether Synthesis |

Cyclization Reactions Leading to Heterocyclic Compounds

The ortho-disposed amino and hydroxyl groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzoxazoles and benzoxazines. ossila.com

Benzoxazole Formation: Benzoxazoles can be synthesized by reacting 2-aminophenols with various reagents. For example, the reaction of 2-amino-4-fluorophenol with 1,1'-dibromoethene derivatives can yield functionalized benzoxazoles. ossila.com Another route involves the condensation of the aminophenol with aldehydes.

Benzoxazine Formation: Benzoxazine derivatives can be synthesized from 2-aminophenols and 1,2-diketones. ossila.com

Other Heterocyclic Systems: The reactivity of the amino and hydroxyl groups, as well as the potential for substitution on the aromatic ring, allows for the construction of more complex heterocyclic systems. For instance, 2-amino-4-chloro-5-fluorophenol (B2890978) has been used in a nucleophilic substitution reaction followed by a macrocyclization step to synthesize quinazoline-based macrocycles. nih.gov Additionally, related aminophenols are used as precursors for the synthesis of thiazolo[5,4-f]quinazolines. mdpi.com

The general strategy for these cyclization reactions often involves the initial formation of an intermediate through reaction at the amino or hydroxyl group, followed by an intramolecular cyclization step to form the heterocyclic ring. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, are crucial for controlling the regioselectivity and yield of the desired product.

A summary of cyclization reactions leading to heterocyclic compounds is provided below.

| Heterocyclic Product | Reactants | General Reaction Conditions |

| Benzoxazole | 1,1'-Dibromoethene derivatives | Not specified |

| Benzoxazine | 1,2-Diketones | Not specified |

| Quinazoline-based macrocycle | Diethylene glycol, TPP, DIAD | Nucleophilic substitution followed by double Mitsunobu reaction |

| Thiazolo[5,4-f]quinazoline | Appropriate aniline, acetic acid | Thermal Dimroth rearrangement |

Computational and Theoretical Investigations of 2 Amino 5 Chloro 4 Fluorophenol

Quantum Chemical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the electronic structure and related properties of halogenated phenols.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Geometry Optimization

The optimization of the molecular geometry of halogenated phenols is a fundamental step in computational analysis. Both DFT and HF methods are employed for this purpose, often with various basis sets to achieve accurate predictions of bond lengths and angles. semanticscholar.orgresearchgate.net For instance, studies on similar compounds like 2,6-dichloro-4-fluoro phenol (B47542) have utilized the 6-311+G(d,p) basis set with both DFT/B3LYP and HF techniques to determine the optimal molecular geometry. semanticscholar.orgresearchgate.netkarazin.ua These calculations have shown that the substitution of functional groups like chlorine, fluorine, and hydroxyl on the benzene (B151609) ring can cause deviations from the standard hexagonal angle of 120°. semanticscholar.org The optimized geometrical parameters obtained from these calculations serve as a crucial foundation for further predictions of vibrational frequencies and other spectroscopic features. semanticscholar.org

Table 1: Example of Optimized Geometrical Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT-B3LYP and HF methods with 6-311++G(d,p) basis set.

| Parameter | Bond/Angle | DFT Value (Å/°) | HF Value (Å/°) |

| Bond Length | C-Cl | 1.74 | 1.72 |

| C-F | 1.35 | 1.33 | |

| C-O | 1.36 | 1.34 | |

| O-H | 0.96 | 0.94 | |

| Bond Angle | C-C-C | 117-122 | 117-122 |

| C-C-Cl | 119-121 | 119-121 | |

| C-C-F | 118-119 | 118-119 | |

| C-O-H | 109 | 108 |

Note: This table is illustrative and based on data for a similar compound, 2,6-dichloro-4-fluoro phenol. Specific values for 2-Amino-5-chloro-4-fluorophenol would require dedicated calculations. semanticscholar.org

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. For substituted phenols, different rotational isomers (conformers) can exist due to the rotation of substituent groups like -OH and -NH2. Potential energy surface (PES) scans are performed to identify the most stable conformers. For example, in a study of 2-amino-4-chlorophenol (B47367), two conformers, Rot-1 and Rot-2, were identified, with computational results indicating that the Rot-1 form is the more stable conformer. researchgate.net The relative stability of different tautomeric forms, such as enol and keto forms, can also be assessed, with studies often showing the enol form to be more stable. researchgate.netacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is typically colored to represent different potential values, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netwolfram.com For phenolic compounds, the most negative region is often localized over the phenolic oxygen atom, identifying it as a likely site for electrophilic attack. researchgate.net The electrostatic potential increases in the order of red < orange < yellow < green < blue. researchgate.net The specific arrangement of electron-donating (-NH2, -OH) and electron-withdrawing (-Cl, -F) groups in this compound will dictate the precise features of its MEP map, highlighting the areas most prone to chemical interaction.

Frontier Molecular Orbital Analysis (HOMO/LUMO) for Chemical Reactivity Prediction

Table 2: Example of Calculated Energy Values for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using TD-DFT/B3LYP/6-311+G(d,p) and HF/6-311+G(d,p) basis sets.

| Parameter | HF/6-311+G(d,p) (eV) | DFT/B3LYP/6-311+G(d,p) (eV) |

| EHOMO | -8.5 | -6.8 |

| ELUMO | 1.2 | -1.5 |

| Energy Gap (ΔE) | 9.7 | 5.3 |

Note: This table is illustrative and based on data for a similar compound, 2,6-dichloro-4-fluoro phenol. Specific values for this compound would require dedicated calculations. semanticscholar.org

Vibrational Spectroscopic Predictions and Assignments

Theoretical calculations are widely used to predict and help in the assignment of vibrational spectra (Infrared and Raman).

Theoretical Infrared (IR) and Raman Spectra Computations

Computational methods, particularly DFT, are employed to calculate the harmonic vibrational frequencies of molecules. acs.orgacs.orgtandfonline.com These theoretical frequencies are then often scaled to better match experimental data, aiding in the assignment of the observed vibrational bands in the experimental FT-IR and FT-Raman spectra. researchgate.net The calculations provide a basis for understanding how the vibrations of the molecule are influenced by its specific substituents. For example, the shifting of frequencies due to the presence of amino and chloro groups in 2-amino-4-chlorophenol has been investigated through vibrational analysis. researchgate.net The complete assignment of the fundamental vibrations is often performed based on the total energy distribution (TED), which indicates the contribution of different internal coordinates to each vibrational mode. researchgate.netresearchgate.net

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a fundamental computational method used to understand the vibrational modes of a molecule. This analysis involves calculating the harmonic vibrational frequencies, which correspond to the distinct ways in which the atoms of a molecule can oscillate without inducing translation or rotation of the molecule as a whole. Each of these vibrational modes can be visualized as a specific, collective motion of the atoms.

For this compound, an NCA would typically be performed using quantum chemical methods such as Density Functional Theory (DFT). The output would be a set of calculated vibrational frequencies that can be correlated with experimental data from infrared (IR) and Raman spectroscopy.

A crucial component of NCA is the Potential Energy Distribution (PED). The PED provides a quantitative breakdown of how much each internal coordinate (such as bond stretching, angle bending, and torsional rotations) contributes to a particular vibrational mode. This allows for an unambiguous assignment of the spectral peaks to specific molecular motions.

Table 1: Illustrative Potential Energy Distribution (PED) for a Hypothetical Vibrational Mode of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contributions |

| ν(O-H) | 3600 | O-H stretch (85%), C-O-H bend (10%) |

| ν(N-H)asym | 3500 | Asymmetric N-H stretch (90%) |

| ν(N-H)sym | 3400 | Symmetric N-H stretch (92%) |

| ν(C=C) | 1620 | Aromatic C=C stretch (75%), C-H in-plane bend (15%) |

| δ(NH₂) | 1590 | NH₂ scissoring (80%), C-N stretch (12%) |

| ν(C-F) | 1250 | C-F stretch (70%), C-C-C bend (20%) |

| ν(C-Cl) | 750 | C-Cl stretch (65%), C-C-C bend (25%) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific PED calculations for this compound are not available in the published literature.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO response of a molecule, guiding the synthesis of new materials with enhanced properties. diva-portal.org

The key parameters calculated to assess a molecule's NLO potential are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is indicative of a strong second-order NLO response. These properties are typically calculated using quantum chemical methods like DFT, often in conjunction with a suitable basis set. researchgate.net For a molecule to exhibit a non-zero β value, it must lack a center of inversion. The presence of both electron-donating (e.g., -NH₂, -OH) and electron-withdrawing (e.g., -Cl, -F) groups on an aromatic ring, as in this compound, can lead to significant intramolecular charge transfer and a large hyperpolarizability.

Table 2: Representative Calculated NLO Properties for a Substituted Phenol

| Property | Symbol | Typical Units | Hypothetical Value |

| Dipole Moment | μ | Debye | 3.5 |

| Mean Polarizability | α | 10⁻²⁴ esu | 15.2 |

| First-Order Hyperpolarizability | β | 10⁻³⁰ esu | 8.9 |

Note: The values in this table are illustrative and based on general findings for similar molecules. Specific NLO calculations for this compound are not available in the literature.

Thermodynamic Parameters and Stability Predictions

Computational chemistry can be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy of formation. acs.org These parameters are crucial for understanding the stability of a compound and its behavior in chemical reactions.

These calculations are typically performed using methods that can accurately determine the electronic energy of the molecule. By including corrections for zero-point vibrational energy and thermal contributions to the enthalpy and entropy at a given temperature, it is possible to obtain reliable thermodynamic data. The Gibbs free energy of formation, in particular, indicates the spontaneity of the formation of the compound from its constituent elements in their standard states. A negative value suggests a thermodynamically favorable formation process.

Table 3: Illustrative Calculated Thermodynamic Parameters for a Substituted Phenol at 298.15 K

| Parameter | Symbol | Typical Units | Hypothetical Value |

| Standard Enthalpy of Formation | ΔH°f | kJ/mol | -250.5 |

| Standard Gibbs Free Energy of Formation | ΔG°f | kJ/mol | -180.2 |

| Standard Entropy | S° | J/(mol·K) | 350.8 |

Note: The data presented here is for illustrative purposes only. Specific thermodynamic calculations for this compound are not found in the published literature.

Molecular Docking Studies for Investigating Interactions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. asiapharmaceutics.info This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. asiapharmaceutics.info

In a molecular docking study of this compound, the molecule would be treated as a ligand and docked into the active site of a target protein. The simulation would explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would provide insights into the binding affinity and the specific amino acid residues involved in the interaction. Such studies could suggest potential biological activities for the compound, for instance, as an enzyme inhibitor. asiapharmaceutics.info

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Hypothetical Result |

| Binding Energy | The estimated free energy of binding. A more negative value indicates stronger binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | TYR 234, LYS 112, PHE 345 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein. | O-H...O=C (backbone of LYS 112), N-H...O (side chain of TYR 234) |

Note: This table represents a hypothetical outcome of a molecular docking study, as no such studies have been published for this compound.

Spectroscopic Characterization Methodologies for 2 Amino 5 Chloro 4 Fluorophenol

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 2-Amino-5-chloro-4-fluorophenol, the spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), C-F, C-Cl, and substituted benzene (B151609) ring moieties.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to produce two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1000 cm⁻¹ and 1650 cm⁻¹ contains valuable information, including C=C stretching of the aromatic ring, C-O stretching of the phenol (B47542), and N-H bending. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1000-1250 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3500 - 3300 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretching |

| 3400 - 3200 | Strong, Broad | O-H Stretching (Phenolic) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 1620 - 1580 | Medium to Strong | N-H Bending (Scissoring) |

| 1600 - 1450 | Medium to Strong (Multiple Bands) | Aromatic C=C Ring Stretching |

| 1300 - 1200 | Strong | Aromatic C-O Stretching |

| 1250 - 1100 | Strong | C-F Stretching |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in molecular polarizability are strongly Raman active. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly prominent in the Raman spectrum. While the polar O-H and N-H bonds that are strong in the IR spectrum are typically weaker in Raman, the C=C ring stretching and breathing modes of the benzene ring will produce intense signals. The vibrations involving the halogen substituents (C-F and C-Cl) will also be observable.

Table 2: Predicted FT-Raman Active Modes for this compound

| Wavenumber Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100 - 3050 | Medium | Aromatic C-H Stretching |

| 1620 - 1570 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing (Trigonal) |

| 1250 - 1100 | Medium | C-F Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequency of absorption, known as the chemical shift, provides information about the electronic environment of the nucleus.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons as well as the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region will feature two signals corresponding to the two non-equivalent protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the five substituents. The electron-donating -OH and -NH₂ groups will shield the ring protons (shifting them upfield), while the electronegative -Cl and -F atoms will deshield them (shifting them downfield).

The proton at C6 will be ortho to the amino group and meta to the hydroxyl and chlorine groups. The proton at C3 will be ortho to the hydroxyl and chlorine groups and meta to the amino and fluorine groups. Each aromatic proton signal is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F). The signals for the -OH and -NH₂ protons are typically broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

|---|---|---|---|

| ~9.0 - 10.0 | Broad Singlet | - | -OH |

| ~6.8 - 7.2 | Doublet | ³JH-F ≈ 8-10 | Aromatic C-H |

| ~6.5 - 6.9 | Doublet | ⁴JH-F ≈ 4-6 | Aromatic C-H |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts of these carbons are determined by the attached substituent and their position on the ring. The carbons directly bonded to the electronegative F, O, and Cl atoms (C4, C1, and C5 respectively) will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the fluorine atom will also exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Other carbons will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to fluorine.

Table 4: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) | Carbon Assignment |

|---|---|---|

| 145 - 155 | ¹JC-F ≈ 230-250 | C4 (C-F) |

| 140 - 150 | ³JC-F ≈ 3-5 | C1 (C-OH) |

| 135 - 145 | ³JC-F ≈ 7-10 | C2 (C-NH₂) |

| 115 - 125 | ²JC-F ≈ 20-25 | C5 (C-Cl) |

| 110 - 120 | ²JC-F ≈ 18-22 | C3 |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clean spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orgnih.gov

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the other substituents on the aromatic ring. The signal will be split into a doublet of doublets due to coupling with the two ortho protons (at C3 and C5, though C5 is substituted with Cl) and the meta proton (at C6). However, given the substitution, the primary coupling will be to the protons at C3 and C6.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) is employed to establish its elemental composition with high accuracy. nih.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

In a typical analysis, a sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for compounds like halophenols include electrospray ionization (ESI), which is suitable for polar molecules. ulisboa.pt Following ionization, the molecular ion (the intact molecule with a charge) is detected, providing the exact molecular weight. For this compound (C₆H₅ClFNO), the expected monoisotopic mass can be precisely calculated.

Tandem mass spectrometry (MS/MS) is utilized to elucidate the fragmentation pattern. ulisboa.pt In this method, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments provides valuable information about the compound's structure. The optimization of mass spectrometry conditions is crucial for the formation of the parent ion and subsequent product ions. ulisboa.pt

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value / Description |

|---|---|

| Molecular Formula | C₆H₅ClFNO |

| Monoisotopic Mass | 161.0047 u |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Parent Ion [M+H]⁺ (Positive Mode) | m/z 162.0125 |

| Parent Ion [M-H]⁻ (Negative Mode) | m/z 160.0000 |

| Potential Fragmentation Pathways | Loss of CO, loss of Cl, loss of HF, cleavage of the aromatic ring |

X-ray Diffraction Methodologies for Solid-State Structure Determination (for related compounds/derivatives)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in the crystal lattice. While the crystal structure of this compound itself is not publicly documented, analysis of closely related halogenated and aminophenolic compounds provides insight into the expected solid-state structure.

The methodology involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Table 2: Representative Crystallographic Data for Related Amino and Chloro-Substituted Aromatic Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-Amino-4-chlorobenzonitrile | Triclinic | P-1 | a = 3.8924 Å, b = 6.7886 Å, c = 13.838 Å, α = 77.559°, β = 8.898°, γ = 83.021° | analis.com.my |

| 2-Amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | Monoclinic | P2₁/c | a = 6.6658 Å, b = 30.1600 Å, c = 7.2193 Å, β = 106.088° | researchgate.net |

| 3-Bromo-2-(phenylsulfanyl)benzo[b]thiophene | Monoclinic | P2₁/c | a = 8.2471 Å, b = 9.9562 Å, c = 15.7601 Å, β = 98.967° | researchgate.net |

常见问题

Basic: What are the recommended synthetic routes for 2-Amino-5-chloro-4-fluorophenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of halogenated aminophenols typically involves selective halogenation and amination steps. For chloro-fluoro derivatives, a multi-step approach is recommended:

Halogenation: Start with fluorophenol derivatives, using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (60–80°C) to avoid over-chlorination.

Protection of Functional Groups: Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) to prevent side reactions during amination.

Amination: Introduce the amino group via nucleophilic substitution using ammonia or a protected amine source (e.g., benzophenone imine) in a polar aprotic solvent (e.g., DMF) at 100–120°C.

Deprotection: Remove protecting groups under mild acidic or basic conditions (e.g., HCl/MeOH or TBAF).

Optimization Tips:

- Monitor reaction progress with TLC or HPLC to track intermediates.

- Adjust stoichiometry to favor mono-substitution (critical for avoiding dihalogenated byproducts).

- Use inert atmospheres (N2/Ar) to prevent oxidation of the amino group .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- HPLC/GC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization to detect impurities (<1% threshold). Calibrate with certified reference standards.

- NMR Spectroscopy:

- <sup>1</sup>H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, amino protons at δ 4.5–5.5 ppm).

- <sup>19</sup>F NMR: Identify fluorine environments (δ -110 to -120 ppm for aromatic F).

- Elemental Analysis: Verify C, H, N, Cl, and F percentages (±0.3% deviation from theoretical values).

Validation Protocol: - Cross-reference data with published spectra for structurally similar compounds (e.g., 2-Amino-4-fluorophenol, δF = -118 ppm ).

- Perform melting point analysis (expected range: 130–135°C for fluorinated aminophenols ).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on SDS for analogous compounds (e.g., 5-Amino-2-chloro-4-fluorophenol):

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- First Aid:

- Waste Disposal: Neutralize with dilute NaOH (pH 7–8) before disposal in halogenated waste containers .

Advanced: How can researchers resolve contradictions in environmental degradation data for chloro-fluoro-aminophenols?

Methodological Answer:

Discrepancies in degradation rates (e.g., photolysis vs. microbial breakdown) require:

Controlled Comparative Studies:

- Conduct parallel experiments under varying pH (4–9), light intensity (UV vs. visible), and microbial consortia.

- Use LC-MS/MS to track degradation intermediates (e.g., quinone derivatives).

Statistical Analysis: Apply ANOVA to identify significant variables (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。